molecular formula C23H22N2O B2938835 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide CAS No. 2097890-34-9

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide

Cat. No. B2938835
CAS RN: 2097890-34-9
M. Wt: 342.442
InChI Key: LKMCPTZTMBMGHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide” and related analogs is an active area of research. The compound can be synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular formula for “N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide” is C21H23N2OS. Its structure has been confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra .

Scientific Research Applications

Muscarinic Receptor Antagonism

Studies on compounds like (Mitsuya et al., 2000) have focused on the development of muscarinic receptor antagonists for treating various disorders such as urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The design and synthesis of these compounds are based on improving selectivity for specific muscarinic receptors (M3 over M2), which suggests a potential research application for N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide in designing novel therapeutics targeting muscarinic receptors.

Palladium-Catalyzed Carbonylative Cyclization

Research by Hernando et al. (2016) explored the palladium-catalyzed carbonylative cyclization of amines, demonstrating a method for derivatizing amine-based moieties into γ-lactams (Hernando et al., 2016). This study highlights the versatility of palladium catalysis in organic synthesis, particularly for compounds containing pyridyl groups, suggesting that N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide could be a candidate for chemical transformations involving palladium-catalyzed reactions.

Antibacterial and Antifungal Agents

The search for new antibacterial and antifungal agents led to the synthesis and evaluation of fluoronaphthyridines, demonstrating significant in vitro and in vivo activity (Bouzard et al., 1992). Compounds with cycloalkylamino groups, similar to the cyclopropyl group in N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide, were found to enhance activity, suggesting potential research into antimicrobial properties.

Prostacyclin Receptor Agonists

Kuwano et al. (2007) synthesized a novel diphenylpyrazine derivative, NS-304, as a long-acting prostacyclin receptor agonist prodrug, highlighting its potential for treating vascular diseases, especially pulmonary arterial hypertension (Kuwano et al., 2007). This suggests that research into N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide could explore its applications as a cardiovascular therapeutic agent, particularly if it exhibits similar receptor agonist properties.

Oxidation Reactivity

Pailloux et al. (2007) described the synthesis and chemical oxidation of compounds similar to N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide, exploring their oxidation reactivity channels (Pailloux et al., 2007). This research could provide insights into the chemical properties and reactivity of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide, potentially leading to novel synthetic pathways or derivatives with enhanced activity.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c26-23(25-15-17-13-21(16-24-14-17)18-11-12-18)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMCPTZTMBMGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide

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